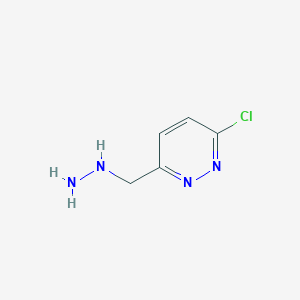
3-Chloro-6-(hydrazinylmethyl)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-6-(hydrazinylmethyl)pyridazine is a chemical compound with the molecular formula C5H6ClN3 It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(hydrazinylmethyl)pyridazine typically involves the reaction of 3,6-dichloropyridazine with hydrazine hydrate. The reaction is carried out under reflux conditions, often in a solvent such as ethanol or methanol. The reaction mixture is heated to around 130°C for about an hour, followed by cooling and filtration to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-6-(hydrazinylmethyl)pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds. Reduction reactions can also modify the hydrazinyl group.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles can react with the chlorine atom.
Oxidizing Agents: Hydrogen peroxide or other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or other reducing agents can be employed for reduction reactions.
Major Products Formed
Substituted Pyridazines: Products formed by substitution reactions.
Azo and Azoxy Compounds: Products formed by oxidation of the hydrazinyl group.
Cyclized Heterocycles: Products formed by cyclization reactions.
Aplicaciones Científicas De Investigación
3-Chloro-6-(hydrazinylmethyl)pyridazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinase pathways.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: It serves as a tool for studying various biological processes, including enzyme inhibition and signal transduction pathways.
Mecanismo De Acción
The mechanism of action of 3-Chloro-6-(hydrazinylmethyl)pyridazine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain kinases by binding to their active sites, thereby blocking their activity. The hydrazinyl group can form hydrogen bonds and other interactions with amino acid residues in the target protein, stabilizing the compound-protein complex and inhibiting the protein’s function .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-6-methylpyridazine
- 3-Chloro-6-(pyridin-3-ylmethyl)pyridazine
- 3-Chloro-6-(3,4-dimethoxyphenyl)pyridazine
Uniqueness
3-Chloro-6-(hydrazinylmethyl)pyridazine is unique due to its hydrazinylmethyl group, which imparts distinct chemical reactivity and biological activity compared to other pyridazine derivatives. This functional group allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound in research and development .
Propiedades
Fórmula molecular |
C5H7ClN4 |
|---|---|
Peso molecular |
158.59 g/mol |
Nombre IUPAC |
(6-chloropyridazin-3-yl)methylhydrazine |
InChI |
InChI=1S/C5H7ClN4/c6-5-2-1-4(3-8-7)9-10-5/h1-2,8H,3,7H2 |
Clave InChI |
ZMPZTYTZGKZQAD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NN=C1CNN)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








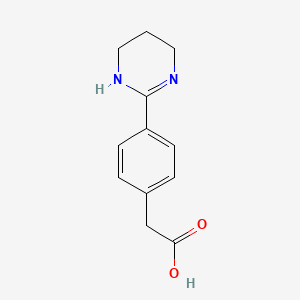
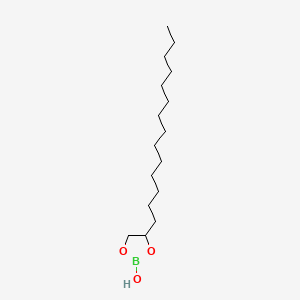

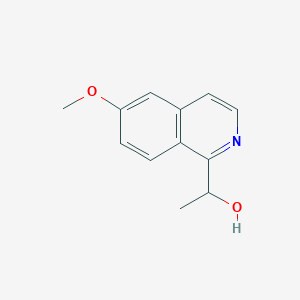

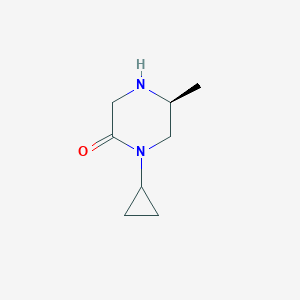
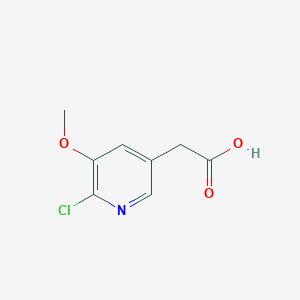
![10,20-dithiapentacyclo[11.7.0.03,11.04,9.014,19]icosa-1(13),2,4,6,8,11,14,16,18-nonaene](/img/structure/B12958229.png)
